2-Iodo-1,4-dimethoxybenzene
Overview
Description
2-Iodo-1,4-dimethoxybenzene (I-DMB) is an aromatic compound used in a variety of scientific research applications. I-DMB is a versatile molecule that has been used to study the reactivity of aromatic compounds, the properties of imines, and the reactivity of aldehydes. Additionally, I-DMB has been used in the synthesis of a variety of compounds, such as quinones and heterocycles.
Scientific Research Applications
1. Heterodimeric Capsule Formation and Guest Encapsulation
2-Iodo-1,4-dimethoxybenzene demonstrates its utility in the field of supramolecular chemistry, particularly in the guest-induced assembly of heterodimeric capsules. Kobayashi et al. (2003) explored the assembly of tetracarboxyl-cavitand and tetra(3-pyridyl)-cavitand into a heterodimeric capsule, finding that 1,4-disubstituted-benzene derivatives like this compound were effective guests for inducing the formation of these capsules in certain solvents. This process involved complex interactions such as CH-halogen and CH-π interactions, underscoring the compound's significance in creating specific molecular architectures (Kobayashi et al., 2003).
2. Synthesis of Orsellinic Acid Moiety of Macrolides
Takahashi et al. (1980) highlighted the role of this compound in the synthesis of macrolide antibiotics. Their study demonstrated a palladium-catalyzed carbonylation method using a derivative of this compound, which led to the efficient production of a precursor for Zearalenone. This method provided a general and convenient route for synthesizing orsellinic acid moieties, which are crucial components in certain macrolide structures (Takahashi et al., 1980).
3. Use in Overcharge Protection of Lithium Batteries
This compound derivatives have also been researched for their application in energy storage technologies. Feng et al. (2007) synthesized a dimethoxybenzene derivative, highlighting its potential as a redox shuttle for overcharge protection in lithium batteries. This research indicates the adaptability of such compounds in enhancing the safety and efficiency of modern battery systems (Feng et al., 2007).
4. Improving Chemical Stability in Non-Aqueous Redox Flow Batteries
1,4-Dimethoxybenzene derivatives are prominent in the development of catholytes for non-aqueous redox flow batteries. Zhang et al. (2017) investigated the use of these compounds to achieve high open-circuit potentials and excellent electrochemical reversibility. By modifying the arene ring with bicyclic substitutions and ether chains, they enhanced the solubility and chemical stability of the catholyte molecule, demonstrating the compound's relevance in advanced battery technology (Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Iodo-1,4-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .
Mode of Action
This compound: interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The exact biochemical pathways affected by This compound It is known that the compound’s interaction with benzene rings can lead to the formation of new organic compounds . These new compounds can then participate in various biochemical reactions, potentially affecting multiple pathways.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Given its molecular weight of 26406 , it is likely that the compound has good bioavailability
Result of Action
The molecular and cellular effects of This compound ’s action are largely dependent on the specific organic compounds it interacts with. By substituting the benzene ring, it can alter the structure and function of these compounds, potentially leading to various downstream effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, may also affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
2-Iodo-1,4-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo electrophilic aromatic substitution, where the iodine atom can be replaced by other electrophiles. This interaction is crucial for understanding the reactivity and stability of aromatic compounds in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these pathways, leading to changes in cellular function. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of other compounds within the cell, impacting overall cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s iodine atom plays a critical role in these interactions, as it can form strong bonds with nucleophilic sites on enzymes, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can diminish over time, likely due to its gradual degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, including potential damage to liver and kidney tissues. These findings highlight the importance of dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The compound’s methoxy groups can undergo demethylation, while the iodine atom can be replaced by other functional groups through metabolic reactions. These pathways are essential for understanding the compound’s biotransformation and its impact on metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Properties
IUPAC Name |
2-iodo-1,4-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFRWOHBOPQTBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446932 | |
Record name | 2-iodo-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25245-35-6 | |
Record name | 2-Iodo-1,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25245-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-1,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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